2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is a nitrogen-containing heterocyclic compound classified under HS Code 2933990090, indicating its role as a precursor in medicinal and industrial chemistry . Its pyrrolopyrimidine core fused with a nitrile group and chlorine substituent provides a versatile scaffold for derivatization, particularly in drug discovery and materials science.
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-10-3-6-5(12-7)1-4(2-9)11-6/h1,3,11H |
InChI Key |
DULYAZBERGSMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketone esters. The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 2-Chloro Position
The chlorine atom at position 2 is highly reactive in NAS due to electron-withdrawing effects from the adjacent cyano group. This enables substitutions with nucleophiles such as amines, alcohols, and thiols:
-
Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) under mild conditions (50–80°C) to yield 2-amino derivatives. For example, substitution with (2R)-2-methylpyrrolidine achieves >90% yield in DMF with CuBr catalysis .
-
Etherification : Alkoxy groups can be introduced via reactions with alcohols (e.g., methanol, ethanol) using K2CO3 as a base .
Transformations of the 6-Cyano Group
The cyano group participates in hydrolysis, reduction, and cycloaddition reactions:
-
Hydrolysis : Under acidic or basic conditions, the cyano group converts to a carboxylic acid or primary amide. For instance, treatment with concentrated HCl yields the carboxylic acid derivative, while LiOH produces the amide .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the cyano group to a primary amine, enhancing solubility for biological applications .
Cross-Coupling Reactions
The compound serves as a scaffold for Pd- or Cu-mediated couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, arylboronic acids | 2-Aryl derivatives | 70–85% | |
| Ullman coupling | CuI, pyrrolidines | 2-Heterocyclic derivatives | 60–75% |
Cyclization and Heterocycle Formation
Intramolecular cyclization reactions enable the synthesis of fused polycyclic systems:
-
Michael addition-cyclization : Reacts with α,β-unsaturated carbonyl compounds to form tricyclic structures, useful in kinase inhibitor development .
-
Click chemistry : The cyano group participates in Huisgen cycloaddition with azides to generate tetrazoles, enhancing drug-like properties .
Stability and Reactivity Considerations
-
pH sensitivity : The cyano group hydrolyzes rapidly under strong acidic/basic conditions (t1/2 < 1 hr at pH < 2 or >12).
-
Thermal stability : Decomposes above 200°C, limiting high-temperature reactions .
This compound’s dual functionality (chloro/cyano) and modular reactivity make it a cornerstone in synthesizing kinase inhibitors and agrochemicals. Its applications are validated by structural data (e.g., PDB: 7BJX) and pharmacological profiling .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is , with a molecular weight of approximately 178.58 g/mol. The compound features a chlorine atom at the 2-position and a carbonitrile group at the 6-position, which influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological studies aimed at cancer treatment .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. This property suggests its potential use in developing new antibiotics or antimicrobial agents .
Enzyme Inhibition Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors. Techniques such as molecular docking studies and enzyme inhibition assays are commonly employed to evaluate its therapeutic potential .
Synthetic Approaches
Several synthesis methods for this compound have been reported:
These methods highlight the versatility in producing this compound and its derivatives for research purposes.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of pyrimidine derivatives, including those related to this compound. These studies indicate that modifications in the structure can enhance anti-inflammatory activity, contributing to its therapeutic profile .
Structure-Activity Relationships
The structure-activity relationships (SAR) of this compound have been extensively studied to optimize its biological activity. Variations in substituents on the pyrrolo-pyrimidine scaffold can significantly affect its pharmacological properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Key Examples:
Structural Insights :
- Substituent Position : Methyl or fluorobenzyl groups at N1/N3 improve yields compared to bulky aryl groups (e.g., 3d vs. 3f) .
- Halogen Effects: Chlorine at C2 in the target compound enhances electrophilicity for nucleophilic substitutions compared to non-halogenated analogs .
Thiazolo- and Thiadiazolo-Fused Pyrimidines
Key Examples:
Comparison with Target Compound :
- Ring System : Thiazolo/thiadiazolo rings introduce sulfur, altering electronic properties and bioavailability compared to the pyrrolo core .
- Catalytic Methods: The target compound lacks reported nanoparticle or ultrasound-assisted synthesis, which improve efficiency in thiadiazolo derivatives .
Pyrano-Fused Pyrimidines
Key Examples:
Structural and Methodological Contrasts :
- Synthesis Efficiency: The target compound’s traditional synthesis contrasts with high-yield, solvent-free methods for pyrano derivatives .
Halogenated Analogues
Key Examples:
Comparative Analysis :
- Halogen Position: Chlorine at C2 (target) vs. C4 (thieno derivative) influences binding affinity in enzyme pockets .
- Ring Type: Thieno vs. pyrrolo systems modulate electron density and solubility .
Biological Activity
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula and a molar mass of approximately 178.58 g/mol. Its unique structure, characterized by a fused pyrrole and pyrimidine ring system, positions it as a significant candidate in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its potential as an enzyme inhibitor and its implications in drug development.
Chemical Structure and Properties
The compound features a chlorine atom and a cyano group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets, particularly enzymes involved in metabolic processes.
| Property | Value |
|---|---|
| Molecular Formula | C7H3ClN4 |
| Molar Mass | 178.58 g/mol |
| Density | 1.61 g/cm³ (predicted) |
| pKa | 9.16 (predicted) |
Research indicates that this compound acts primarily as an inhibitor of the enzyme CYP1A2, which is crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological studies .
Enzyme Inhibition
The compound has demonstrated promising activity against various enzymes associated with cancer and other diseases. Notably, it has been identified as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), which is vital in purine biosynthesis. Inhibition of this enzyme can lead to reduced proliferation of cancer cells .
Cytotoxicity Studies
In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 29 to 59 µM against human tumor cells expressing folate receptors . The presence of the chlorine substituent in this compound has been linked to enhanced cytotoxicity compared to its analogs .
Case Studies
- Inhibition of Tumor Cell Proliferation : A study evaluated the cytotoxic effects of several pyrrolo[3,2-d]pyrimidine derivatives on HepG2 liver cancer cells. The results indicated that compounds with similar structural features to this compound induced significant apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Selectivity for Cancer Targets : Another investigation highlighted the selectivity of pyrrolo[3,2-d]pyrimidines for cancer-related targets such as EGFR and CDK2. The study demonstrated that compounds within this class could effectively inhibit these pathways at low concentrations, suggesting potential therapeutic applications in oncology .
Comparative Analysis
To further illustrate the biological relevance of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 0.73 | Similar fused ring system without the cyano group |
| 2-Chloro-6-methylpyrimidine-4,5-diamine | 0.72 | Contains amino groups; different reactivity |
| 3-(2-Chloropyrimidin-4-yl)-1H-indole | 0.71 | Indole moiety adds unique properties |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | 0.67 | Amino substitution alters biological activity |
Q & A
Q. Advanced
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 3–10) to assess hydrolysis of the carbonitrile or chloro groups .
- Thermal gravimetric analysis (TGA) : Determine decomposition thresholds (>200°C) to guide storage .
- Solvent effects : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents using DFT calculations .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
